molecular formula C5H12N2O5 B1630795 (Carboxymethyl)trimethylammonium nitrate CAS No. 93778-42-8

(Carboxymethyl)trimethylammonium nitrate

Cat. No.: B1630795
CAS No.: 93778-42-8
M. Wt: 180.16 g/mol
InChI Key: QJWNYSRCYOCRGE-UHFFFAOYSA-O
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Description

(Carboxymethyl)trimethylammonium nitrate, also known as betaine nitrate, is a chemical compound with the molecular formula C5H12N2O5 and a molecular weight of 180.16 g/mol . It is a derivative of betaine, a naturally occurring compound found in various plants and animals. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (carboxymethyl)trimethylammonium nitrate typically involves the reaction of betaine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Betaine+Nitric Acid(Carboxymethyl)trimethylammonium Nitrate\text{Betaine} + \text{Nitric Acid} \rightarrow \text{this compound} Betaine+Nitric Acid→(Carboxymethyl)trimethylammonium Nitrate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (Carboxymethyl)trimethylammonium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(Carboxymethyl)trimethylammonium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (carboxymethyl)trimethylammonium nitrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic processes. In biological systems, it can modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

    Betaine Hydrochloride: Another derivative of betaine, commonly used as a dietary supplement.

    Carboxymethyl Chitosan: A derivative of chitosan with similar applications in drug delivery and biomedical research.

Comparison: (Carboxymethyl)trimethylammonium nitrate is unique in its nitrate functional group, which imparts distinct chemical and biological properties. Compared to betaine hydrochloride, it has different solubility and reactivity profiles. Carboxymethyl chitosan, on the other hand, is a polymer with different structural and functional characteristics .

Properties

IUPAC Name

carboxymethyl(trimethyl)azanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.NO3/c1-6(2,3)4-5(7)8;2-1(3)4/h4H2,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWNYSRCYOCRGE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)O.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239634
Record name (Carboxymethyl)trimethylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93778-42-8
Record name Methanaminium, 1-carboxy-N,N,N-trimethyl-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93778-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Carboxymethyl)trimethylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxymethyl)trimethylammonium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZLN1NK3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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